
1-Tetradecyne
Overview
Description
1-Tetradecyne is an organic compound with the molecular formula C14H26 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its linear structure, where a triple bond is located between the first and second carbon atoms in the chain. The presence of this triple bond imparts unique chemical properties to this compound, making it a valuable compound in various chemical reactions and industrial applications .
Preparation Methods
1-Tetradecyne can be synthesized through several methods, including:
Alkyne Synthesis: One common method involves the dehydrohalogenation of 1-bromo-1-tetradecene using a strong base such as potassium tert-butoxide. This reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production: On an industrial scale, this compound can be produced through the catalytic dehydrogenation of 1-tetradecene.
Chemical Reactions Analysis
1-Tetradecyne undergoes a variety of chemical reactions, including:
Addition Reactions: The triple bond in this compound makes it highly reactive towards addition reactions. Common addition reactions include halogenation, hydrogenation, hydrohalogenation, and hydration.
Oxidative Cleavage: This reaction involves the cleavage of the triple bond to form carboxylic acids or ketones. Reagents such as potassium permanganate or ozone are typically used for this purpose.
Polymerization: This compound can undergo polymerization reactions to form polyacetylenes, which have applications in materials science.
Scientific Research Applications
1-Tetradecyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through addition and substitution reactions.
Biology: In biological research, this compound is used as a probe to study enzyme activity and metabolic pathways involving alkynes.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: This compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers
Mechanism of Action
The mechanism of action of 1-Tetradecyne primarily involves its reactivity towards addition reactions. The triple bond in this compound acts as a nucleophile, allowing it to react with electrophiles such as halogens, hydrogen, and water. This reactivity is exploited in various chemical transformations to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1-Tetradecyne can be compared with other similar compounds, such as:
Properties
IUPAC Name |
tetradec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEFNRWGWQDGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061096 | |
| Record name | 1-Tetradecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-10-6 | |
| Record name | 1-Tetradecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetradecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tetradecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-tetradecyne be used to modify silicon surfaces for solar cell applications?
A1: Yes, research indicates that this compound can form monolayers on silicon surfaces through hydrosilylation, effectively passivating the surface and enhancing solar cell performance []. This passivation, likely achieved by removing dangling bonds, resulted in a notable increase in efficiency for both n+/p and p+/n junctions in silicon micropillar-based solar cells with radial junctions [].
Q2: How does the chain length of alkyne ligands affect the electronic properties of ruthenium nanoparticles?
A2: Studies have shown that the length of alkyne ligands, such as this compound, can significantly impact the electronic conductivity of ruthenium nanoparticles []. Nanoparticles stabilized with longer alkyne ligands (including this compound) exhibited a higher coupling coefficient (β) compared to those with shorter chains []. This suggests that longer alkyl chains contribute to more efficient interparticle charge transfer, likely due to the interplay between the conjugated metal-ligand interfacial bonding and the saturated aliphatic backbones of the ligands [].
Q3: Can this compound be used as a building block in organic synthesis?
A3: Absolutely. This compound serves as a valuable starting material in organic synthesis. For example, it was key in the total synthesis of 6-nonadecynoic acid, a naturally occurring acetylenic fatty acid with antifungal properties []. Additionally, this compound has been used in the synthesis of D-ribo-phytosphingosine, a sphingolipid with important biological functions [].
Q4: Is it possible to control the location of functional groups on silicon nanowires using this compound?
A4: Research suggests that this compound can be employed in a maskless, spatioselective functionalization process for silicon nanowires []. When combined with metal-assisted chemical etching (MACE), the presence of a this compound monolayer on specific segments of the nanowires influenced the etching rate, allowing for controlled elongation and the creation of spatially defined functional regions [].
Q5: Can you characterize the structure of this compound?
A5: this compound is a linear alkyne with the molecular formula C14H26 and a molecular weight of 194.36 g/mol. While the provided research excerpts do not detail specific spectroscopic data, one can expect characteristic peaks in techniques like 1H NMR and 13C NMR corresponding to the terminal alkyne and the alkyl chain. Additionally, Infrared (IR) spectroscopy would reveal a characteristic band for the C≡C stretching vibration.
Q6: What is known about the oligomerization of this compound?
A6: this compound, along with other terminal alkynes, can undergo oligomerization in the presence of specific catalyst systems like Mo(CO)6/MeCN []. The resulting oligomers exhibit different geometric structures that can be analyzed using high field carbon-13 NMR []. This information is relevant for understanding the potential applications of this compound-based oligomers.
Q7: Can this compound be used to synthesize more complex alcohols?
A7: Yes, this compound can be utilized in the synthesis of specific alkynols, such as 7-tetradecyn-1-ol, through reactions involving boracyclanes []. This methodology highlights the versatility of this compound as a building block in organic synthesis for creating valuable intermediates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



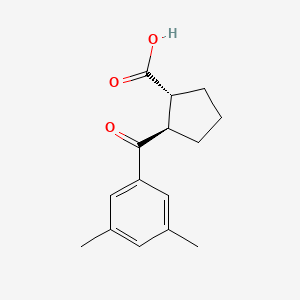
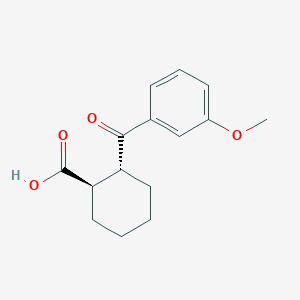
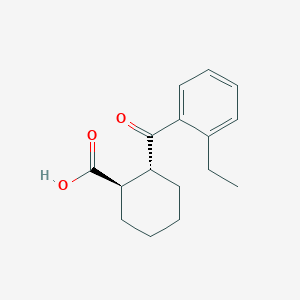
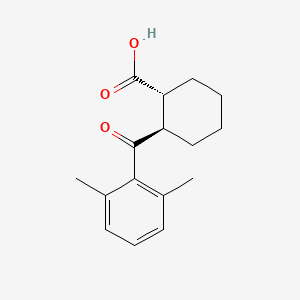
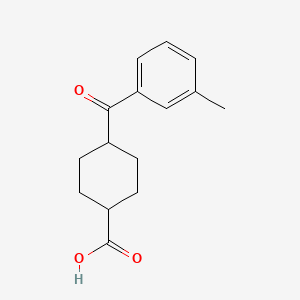
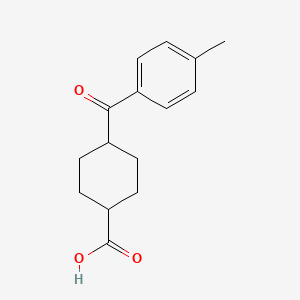
![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)
